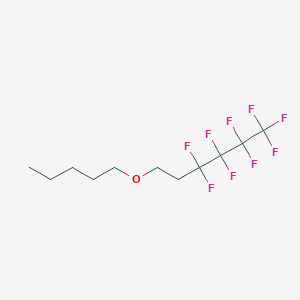
D-Xylose, 3-deoxy-3-fluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Xylose, 3-deoxy-3-fluoro- is an organic compound with the chemical formula C5H9FO4. It is a modified sugar molecule where a hydroxyl group at the third carbon position is replaced by a fluorine atom. This modification imparts unique chemical properties to the compound, making it of interest in various scientific fields, including medicinal chemistry and biochemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of D-Xylose, 3-deoxy-3-fluoro- typically involves the activation of the hydroxyl group at the third carbon position, followed by nucleophilic substitution with a fluorine source. One common method involves the use of a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under anhydrous conditions to prevent side reactions .
Industrial Production Methods: Industrial production of D-Xylose, 3-deoxy-3-fluoro- may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of industrial production .
Types of Reactions:
Oxidation: D-Xylose, 3-deoxy-3-fluoro- can undergo oxidation reactions, where the primary alcohol group at the fifth carbon position is oxidized to a carboxylic acid.
Reduction: The compound can be reduced to form various derivatives, including deoxy sugars.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as thiols, amines, and alcohols can be used for substitution reactions.
Major Products:
Oxidation: The major product is 3-deoxy-3-fluoro-D-xylonic acid.
Reduction: The major product is 3-deoxy-3-fluoro-D-xylitol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
D-Xylose, 3-deoxy-3-fluoro- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of nucleoside analogs and other complex molecules.
Biology: The compound is used in studies of carbohydrate metabolism and enzyme specificity.
Medicine: It serves as a precursor for the development of antiviral and anticancer drugs.
Industry: D-Xylose, 3-deoxy-3-fluoro- is used in the production of biofuels and biodegradable polymers
Mecanismo De Acción
The mechanism of action of D-Xylose, 3-deoxy-3-fluoro- involves its incorporation into biological pathways where it mimics natural sugars. The fluorine atom at the third carbon position can influence the compound’s interaction with enzymes and other biomolecules, leading to altered metabolic outcomes. For example, it can inhibit certain glycosidases, thereby affecting carbohydrate metabolism .
Comparación Con Compuestos Similares
- 3-deoxy-3-fluoro-D-ribose
- 3-deoxy-3-fluoro-D-arabinose
- 3-deoxy-3-fluoro-D-lyxose
Comparison: D-Xylose, 3-deoxy-3-fluoro- is unique due to its specific structural modification at the third carbon position. This modification imparts distinct chemical and biological properties compared to other similar compounds. For instance, the presence of the fluorine atom can enhance the compound’s stability and resistance to enzymatic degradation, making it more suitable for certain applications in medicinal chemistry .
Propiedades
IUPAC Name |
(2S,3S,4R)-3-fluoro-2,4,5-trihydroxypentanal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9FO4/c6-5(3(9)1-7)4(10)2-8/h1,3-5,8-10H,2H2/t3-,4+,5+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTXLWFZUASDIV-VPENINKCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C=O)O)F)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@@H]([C@H](C=O)O)F)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-benzyl-7-bromo-3-chloro-5H-cyclohepta[b]pyridin-5-one](/img/structure/B7942772.png)







![7-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine](/img/structure/B7942843.png)

![7-Nitro-3H-imidazo[4,5-b]pyridine](/img/structure/B7942855.png)


